molecular formula C16H18FN3O3 B2841198 N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide CAS No. 1396801-36-7

N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide

Cat. No.: B2841198
CAS No.: 1396801-36-7
M. Wt: 319.336
InChI Key: BXIOXXLHLPRKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide typically involves multiple steps. One common route includes the following steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the fluorobenzyl group: This step involves the reaction of the intermediate with 4-fluorobenzyl chloride in the presence of a base such as triethylamine.

    Addition of the hydroxyethyl group: The final step involves the reaction of the intermediate with 2-hydroxyethylamine, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide backbone can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide
  • N1-(4-methylbenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide
  • N1-(4-bromobenzyl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide

Uniqueness

N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide is unique due to the presence of the fluorobenzyl group, which can enhance its binding affinity and specificity for certain molecular targets. This fluorine atom can also influence the compound’s metabolic stability and bioavailability, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-20-8-2-3-13(20)14(21)10-19-16(23)15(22)18-9-11-4-6-12(17)7-5-11/h2-8,14,21H,9-10H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIOXXLHLPRKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.